molecular formula C24H20N4O2 B2813271 7-(1,3-Benzodioxol-5-yl)-2-[4-(tert-butyl)phenyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 860650-45-9

7-(1,3-Benzodioxol-5-yl)-2-[4-(tert-butyl)phenyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

Cat. No. B2813271
M. Wt: 396.45
InChI Key: UJUTVBHVGYWQBG-UHFFFAOYSA-N
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Description

The compound “7-(1,3-Benzodioxol-5-yl)-2-[4-(tert-butyl)phenyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile” is a complex organic molecule. Unfortunately, there is no specific information available about this exact compound in the literature12345. However, it seems to contain several functional groups and substructures that are common in medicinal chemistry, such as the 1,3-benzodioxol-5-yl group and the [1,2,4]triazolo[1,5-a]pyridine group.



Synthesis Analysis

There is no specific synthesis route available for this exact compound. However, similar compounds have been synthesized via various methods, such as Pd-catalyzed C-N cross-coupling1 and protodeboronation of pinacol boronic esters26.



Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a benzodioxol group (a benzene ring fused with a 1,3-dioxolane ring), a triazolopyridine group (a pyridine ring fused with a 1,2,4-triazole ring), and a tert-butylphenyl group (a phenyl ring substituted with a tert-butyl group). However, the exact 3D structure would need to be determined experimentally789.



Chemical Reactions Analysis

There is no specific information available about the chemical reactions of this compound. However, similar compounds have shown a broad range of reactivity, depending on the specific functional groups present76.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not known. However, similar compounds often have properties typical of organic compounds, such as being solid at room temperature and being soluble in organic solvents4910.


Scientific Research Applications

Molecular Docking and Antimicrobial Activity

A study on the synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, revealed their potential in molecular docking screenings towards GlcN-6-P synthase as the target protein. The compounds exhibited moderate to good binding energies, suggesting their relevance in scientific research for targeting specific proteins. Additionally, these derivatives showed antimicrobial and antioxidant activity, indicating their potential for further pharmacological exploration (E. M. Flefel et al., 2018).

Alkylation Studies

Research on the alkylation of a polyhydroxylated-cyano-piperidine scaffold highlighted the synthesis and investigation of reactive sites on the molecule. This study provides insights into the chemical reactivity and potential modifications of related compounds, which is critical for designing targeted molecules in scientific research (Alicia M. Dilmaç et al., 2014).

Synthesis of Heterocyclic Compounds

The synthesis of tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety was explored through a series of chemical reactions. These compounds are of interest due to their complex structures and potential biological activities, underscoring the importance of synthetic chemistry in advancing scientific research (Tayseer A. Abdallah et al., 2009).

Future Directions

The future directions for research on this compound could include further studies to determine its physical and chemical properties, its synthesis and reactivity, and its potential biological activities. This could involve both experimental studies and computational modeling1211.


properties

IUPAC Name

7-(1,3-benzodioxol-5-yl)-2-(4-tert-butylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2/c1-24(2,3)17-7-4-15(5-8-17)22-26-23-19(13-25)18(10-11-28(23)27-22)16-6-9-20-21(12-16)30-14-29-20/h4-12H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUTVBHVGYWQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN3C=CC(=C(C3=N2)C#N)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(1,3-Benzodioxol-5-yl)-2-[4-(tert-butyl)phenyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

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